(Z)-Oct-4-ene-3,6-dione
Description
(Z)-Oct-4-ene-3,6-dione is an unsaturated diketone characterized by a Z-configuration double bond at the C4 position and ketone groups at C3 and C5. The Z-configuration may confer distinct dipole interactions and stereochemical selectivity compared to its E-isomer or saturated counterparts, though further experimental validation is required.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(Z)-oct-4-ene-3,6-dione |
InChI |
InChI=1S/C8H12O2/c1-3-7(9)5-6-8(10)4-2/h5-6H,3-4H2,1-2H3/b6-5- |
InChI Key |
GDUNUVQVVHHADI-WAYWQWQTSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C(=O)CC |
Canonical SMILES |
CCC(=O)C=CC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Oct-4-ene-3,6-dione typically involves the aldol condensation of suitable precursors. One common method is the reaction between 4-octanone and an aldehyde under basic conditions, followed by dehydration to form the double bond. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of advanced separation techniques, such as distillation or chromatography, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Oct-4-ene-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond in this compound can participate in addition reactions, leading to substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(Z)-Oct-4-ene-3,6-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (Z)-Oct-4-ene-3,6-dione exerts its effects involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic addition and other reactions, which can modify biological molecules and pathways. The specific pathways involved depend on the context of its use, such as in enzyme-catalyzed reactions or as a synthetic intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (Z)-Oct-4-ene-3,6-dione and related diketones, based on evidence from the provided materials:
Key Findings:
Reactivity and Synthesis: Benzoacridine-5,6-dione derivatives are synthesized via competitive nucleophilic attacks on naphthoquinone intermediates, with steric hindrance influencing product distribution . this compound’s linear structure may allow simpler functionalization compared to fused aromatic analogs, though its synthesis pathway remains underexplored in the evidence.
Biological Activity: Benzoacridine-5,6-dione derivatives exhibit potent cytotoxicity, likely due to their planar aromatic systems and quinone redox activity . In contrast, dipyrano chromene-diones lack reported bioactivity but share structural motifs with natural antioxidants .
This contrasts with benzoacridine-5,6-diones, where planarity dominates intermolecular interactions .
Functional Group Sensitivity :
- Ketone groups in all compounds are susceptible to nucleophilic attack, but steric protection in fused systems (e.g., benzoacridine-diones) reduces unwanted side reactions compared to linear diones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
